molecular formula C17H17N3O2S B4147868 4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile

4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile

Cat. No.: B4147868
M. Wt: 327.4 g/mol
InChI Key: OWJBQTLNNORECZ-UHFFFAOYSA-N
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Description

2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile is a complex heterocyclic compound It features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine can yield similar spiro compounds .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-amino-2,7’,9’-trimethyl-4,5-dihydrospiro[furan-3,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-3’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in various applications.

Properties

IUPAC Name

4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-8-6-9(2)20-16-12(8)13-14(23-16)17(4-5-21-10(17)3)11(7-18)15(19)22-13/h6,10H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJBQTLNNORECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCO1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile
Reactant of Route 3
4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile
Reactant of Route 4
4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile
Reactant of Route 5
4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile
Reactant of Route 6
4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile

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